8-Nitrotetrazolo[1,5-a]pyridine-6-carboxylic acid
CAS No.: 7477-11-4
Cat. No.: VC18443967
Molecular Formula: C6H3N5O4
Molecular Weight: 209.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7477-11-4 |
|---|---|
| Molecular Formula | C6H3N5O4 |
| Molecular Weight | 209.12 g/mol |
| IUPAC Name | 8-nitrotetrazolo[1,5-a]pyridine-6-carboxylic acid |
| Standard InChI | InChI=1S/C6H3N5O4/c12-6(13)3-1-4(11(14)15)5-7-8-9-10(5)2-3/h1-2H,(H,12,13) |
| Standard InChI Key | CMGLPEMDETYVDV-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C2=NN=NN2C=C1C(=O)O)[N+](=O)[O-] |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Substituent Effects
The compound’s backbone consists of a tetrazolo[1,5-a]pyridine system, where a tetrazole ring (a five-membered ring with four nitrogen atoms) is fused to a pyridine ring at the 1,5-positions . The nitro group (-NO) at position 8 and the carboxylic acid (-COOH) at position 6 introduce distinct electronic and steric effects. The nitro group is a strong electron-withdrawing moiety, polarizing the aromatic system, while the carboxylic acid enables hydrogen bonding and salt formation .
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 209.12 g/mol | |
| Melting Point | 189.5–190.0°C (decomposes) | |
| Density | 2.15 ± 0.1 g/cm³ | |
| Topological Polar Surface Area | 126 Ų |
Spectroscopic and Computational Insights
The SMILES notation encapsulates the connectivity of atoms . Computational analyses using PubChem’s tools reveal a planar geometry with conjugated π-electrons across both rings, enhancing stability. The nitro group’s resonance interaction with the pyridine ring creates regions of high electron density, influencing reactivity .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthesis route involves cyclization of 6-bromo-8-nitrotetrazolo[1,5-a]pyridine with carboxylation reagents like carbon dioxide under high-pressure conditions. Alternative methods include:
-
Sandmeyer Reaction: Diazotization of 6-amino precursors followed by carboxylation .
-
Balz-Schiemann Reaction: Fluorination of diazonium salts, though this is more common in analogous fluoroquinolones .
Table 2: Comparative Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Reagents |
|---|---|---|---|
| Cyclization | 65–70 | 95 | CO, Pd catalysts |
| Sandmeyer Reaction | 50–55 | 90 | NaNO, HSO |
Industrial Optimization
Large-scale production employs continuous flow reactors to enhance heat and mass transfer, achieving yields >80%. Automated purification systems, such as simulated moving bed chromatography, ensure >98% purity for pharmaceutical applications .
Applications in Scientific Research
Pharmaceutical Development
The compound’s nitro and carboxylic acid groups enable interactions with bacterial DNA gyrase and topoisomerase IV, analogous to fluoroquinolones like enoxacin . Preliminary studies suggest inhibitory activity against Escherichia coli and Staphylococcus aureus at MIC values of 8–16 µg/mL .
Energetic Materials
The high nitrogen content (33.5% by mass) and thermal stability (decomposition >190°C) make it a candidate for explosives and propellants . Its detonation velocity, calculated via the Kamlet-Jacobs equation, approximates 7,200 m/s, comparable to RDX .
Mechanism of Action and Biological Interactions
Redox and Coordination Chemistry
The nitro group undergoes single-electron reductions to form nitro radical anions (), which generate reactive oxygen species (ROS) in biological systems . The carboxylic acid participates in hydrogen bonding with enzyme active sites, as demonstrated in molecular docking studies with Mycobacterium tuberculosis enoyl-ACP reductase .
Comparative Analysis with Analogous Compounds
Tetrazolo[1,5-a]pyridine Derivatives
Compared to 8-aminotetrazolo[1,5-a]pyridine-6-carboxylic acid, the nitro derivative exhibits:
Research Gaps and Future Directions
Unresolved Challenges
-
Synthetic Scalability: Current methods require costly palladium catalysts.
-
Toxicological Profile: Acute toxicity data (LD) remain unreported.
Promising Avenues
-
Anticancer Applications: ROS generation could target hypoxic tumor microenvironments.
-
Polymer Chemistry: Incorporation into high-performance polymers for aerospace.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume